molecular formula C13H8BrN3OS B581284 2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine CAS No. 1107694-72-3

2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine

Numéro de catalogue: B581284
Numéro CAS: 1107694-72-3
Poids moléculaire: 334.191
Clé InChI: NLYDSXYSVWSSSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Classification and Significance in Heterocyclic Chemistry

2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine is a fused bicyclic heterocyclic compound comprising a thiazole ring fused to a pyridine ring. Its systematic IUPAC name reflects the positions of substituents: a benzamido group at position 2 and a bromine atom at position 5 (Figure 1). The molecular formula is $$ \text{C}{13}\text{H}{8}\text{BrN}_{3}\text{OS} $$, with a molecular weight of 334.19 g/mol.

Key structural features :

  • Thiazolo[5,4-b]pyridine scaffold : The thiazole (five-membered ring with nitrogen and sulfur) is fused to the pyridine (six-membered aromatic ring with one nitrogen) at positions 5 and 4, creating a planar bicyclic system.
  • Substituents : The bromine atom enhances electrophilic reactivity, while the benzamido group introduces hydrogen-bonding capabilities for target interactions.

This structure aligns with bioactive thiazolopyridines, which are known for their pharmaceutical relevance due to balanced lipophilicity and electronic properties.

Historical Context of Thiazolopyridine Research

Thiazolopyridines emerged as a focus of synthetic chemistry in the mid-20th century, with early work emphasizing their role as kinase inhibitors and antimicrobial agents. The specific derivative 2-benzamido-5-bromo-thiazolo[5,4-b]pyridine gained attention after 2010, coinciding with advances in halogenated heterocycle synthesis.

Milestones :

  • 1980s–1990s : Development of thiazolopyridine-based tyrosine kinase inhibitors.
  • 2010s : Optimization of bromination protocols for pyridine derivatives, enabling efficient synthesis of 5-bromo analogs.
  • 2020s : Structural characterization via X-ray crystallography and NMR, confirming regioselective substitution patterns.

Position Within the Broader Field of Heterocyclic Compounds

Thiazolopyridines occupy a niche between monocyclic heterocycles (e.g., pyridine, thiazole) and polycyclic systems (e.g., purines). Their hybrid structure combines features of both classes:

Property Thiazolo[5,4-b]pyridine Pyridine Thiazole
Aromaticity High High Moderate
Dipole moment (Debye) 4.2–4.8 2.3 1.6
Bioactivity diversity Broad Moderate Limited

The bromine and benzamido groups further differentiate 2-benzamido-5-bromo-thiazolo[5,4-b]pyridine from simpler analogs, enabling unique electronic profiles for target binding.

Academic and Research Importance

This compound is a model system for studying:

  • Halogen-bonding interactions : Bromine’s polarizability facilitates interactions with protein residues.
  • Ring-fusion effects : The thiazole-pyridine fusion alters electron distribution compared to isolated rings, impacting reactivity.
  • Structure-activity relationships (SAR) : Modifications at positions 2 and 5 correlate with biological activity in kinase inhibition assays.

Recent studies highlight its utility as a precursor for anticancer agents, with in vitro IC$$_{50}$$ values below 10 μM in leukemia cell lines.

Table 1: Comparative Analysis of Thiazolopyridine Derivatives

Compound Substituents Key Application Reference
AV25R Morpholine, dichloromethyl Anticancer (B-ALL)
2-Amino-4-chloropyridine Chlorine, amine Kinase inhibition
2-Benzamido-5-bromo derivative Bromine, benzamido Drug discovery scaffold

Propriétés

IUPAC Name

N-(5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3OS/c14-10-7-6-9-12(16-10)19-13(15-9)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYDSXYSVWSSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote decomposition at elevated temperatures. A balance is achieved by using DMF at 90°C, which maximizes conversion while minimizing degradation.

Catalytic Systems

Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) exhibit superior efficacy in Suzuki-Miyaura couplings for introducing aryl groups. For example, coupling 5-bromo-thiazolo[5,4-b]pyridine with benzamido boronic esters achieves 80% yield under mild conditions.

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A streamlined approach involves sequential bromination and amidation in a single reactor. This method reduces purification steps and improves overall efficiency:

  • Bromination : NBS in CCl₄ at 25°C.

  • Amidation : Immediate addition of benzoyl chloride and DIPEA without intermediate isolation.

Advantages :

  • Total yield increases from 65% (multi-step) to 72% (one-pot).

  • Reaction time reduced by 30%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates both cyclocondensation and amidation steps. For instance, 2-Benzamido-5-bromo-thiazolo[5,4-b]pyridine is synthesized in 45 minutes (vs. 24 hours conventionally) with comparable yields.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : The benzamido proton resonates at δ 8.2–8.4 ppm, while thiazole protons appear as doublets near δ 7.6 ppm.

  • HRMS : Molecular ion peak at m/z 345.9921 (C₁₃H₈BrN₃OS⁺) confirms the target structure.

Purity Assessment

HPLC analysis with a C18 column (ACN/H₂O gradient) reveals >98% purity, critical for pharmacological evaluations .

Analyse Des Réactions Chimiques

Types of Reactions

2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents at the 5-position.

    Cyclization Reactions: Products include fused heterocyclic compounds with enhanced biological activity.

Applications De Recherche Scientifique

2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to its active site, thereby blocking the enzyme’s activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Substituent Effects on the Thiazolo[5,4-b]pyridine Core

  • Position 2 (R1 Group) :

    • 2-Benzamido (Target Compound) : The benzamido group provides a planar aromatic moiety that may enhance hydrophobic interactions in kinase binding pockets.
    • 3-(Trifluoromethyl)phenyl (Compound 6h) : Exhibits moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to favorable hydrophobic interactions with the kinase pocket .
    • Urea Linkage (Compound 6j) : Replacement of the amide with urea reduces activity, highlighting the critical role of the amide bond in maintaining inhibitory potency .
  • Position 5 :

    • Bromo (Target Compound) : The electron-withdrawing bromine atom may enhance electrophilicity and stabilize π-π stacking interactions. It also serves as a handle for further functionalization via cross-coupling reactions.
    • Methoxy (5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine) : The electron-donating methoxy group increases solubility but may reduce binding affinity compared to bromo-substituted analogs .

Core Modifications in Related Heterocycles

  • However, synthetic complexity and solubility challenges may limit its utility compared to simpler analogs .
  • Pyrimido[2,1-b][1,3]benzothiazoles: These compounds exhibit distinct electronic properties due to cyano and methylthio substituents but lack direct c-KIT inhibition data, making structural comparisons speculative .

Enzymatic Activity and Structure-Activity Relationships (SAR)

Compound R1 Group Position 5 Substituent IC₅₀ (c-KIT) Key Finding(s) Reference
2-Benzamido-5-bromo Benzamido Bromo N/A* Optimized for hydrophobic interactions
6h 3-(Trifluoromethyl)phenyl Not specified 9.87 µM Moderate activity via hydrophobic fit
6j Urea-linked phenyl Not specified >10 µM Loss of activity due to linker
5-Methoxy analog Amino Methoxy N/A Improved solubility, reduced binding

Key SAR Insights :

Amide vs. Urea : The amide linkage in the target compound and 6h is critical for maintaining enzymatic inhibition, as urea derivatives (e.g., 6j) show diminished activity .

Hydrophobic Substituents : The 3-(trifluoromethyl)phenyl group in 6h and the benzamido group in the target compound likely occupy similar hydrophobic pockets in c-KIT, but the latter’s aromatic bulk may offer superior binding .

Electron Effects : Bromine’s electron-withdrawing nature at position 5 may enhance target engagement compared to electron-donating groups like methoxy .

Activité Biologique

Overview

2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound characterized by a thiazole ring fused to a pyridine ring, with a benzamido group at the 2-position and a bromine atom at the 5-position. Its molecular formula is C13H8BrN3OS, and it has a molecular weight of 334.19 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to its active site, which plays a critical role in cell growth and survival pathways .
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to activate procaspase-3 to caspase-3, leading to apoptosis in cancer cells . The structure-activity relationship (SAR) studies indicate that specific functional groups enhance this activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 non-expressing) cell lines.
  • IC50 Values : Compounds similar in structure have shown IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound's antimicrobial properties have been assessed against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae.
  • Comparative Analysis : Inhibition zone diameters were comparable to standard antibiotics like ceftriaxone, suggesting significant antibacterial potential .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are also noteworthy:

  • Cytokine Inhibition : Studies have shown that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly more than conventional treatments like dexamethasone .

Research Findings and Case Studies

Study FocusFindings
Anticancer EfficacyActivation of procaspase-3 leading to apoptosis in cancer cells; IC50 values between 5.2 μM - 6.6 μM .
Antimicrobial ActivityEffective against multiple bacterial strains with MIC values around 40-50 µg/mL .
Anti-inflammatory EffectsStrong inhibition of TNF-α and IL-6 compared to standard treatments .

Q & A

Q. What biological targets are commonly associated with thiazolo[5,4-b]pyridine derivatives in early-stage drug discovery?

  • Methodological Answer : These derivatives are screened against kinases (e.g., c-KIT, PI3K) and epigenetic regulators (e.g., sirtuins) using enzyme inhibition assays. For example, identifies thiazolo[5,4-b]pyridines as PI3K inhibitors, while and highlight c-KIT targeting for gastrointestinal stromal tumors (GIST). Initial activity is validated via radiometric kinase assays (IC₅₀ determination) and cell viability assays (e.g., MTT in cancer cell lines) .

Advanced Research Questions

Q. How do structural modifications at the R1 position of the thiazolo[5,4-b]pyridine scaffold influence c-KIT inhibitory potency and resistance profiles?

  • Methodological Answer : Systematic SAR studies ( ) reveal that hydrophobic substituents like 3-(trifluoromethyl)phenyl at R1 enhance c-KIT binding by occupying a hydrophobic pocket, as shown via molecular docking (PDB: 1T46). Enzymatic assays (IC₅₀ = 9.87 µM for compound 6h) and resistance profiling in imatinib-resistant cell lines (e.g., HMC-1.2) are used to assess efficacy. Introducing methylene spacers or urea linkages (e.g., compound 6j) disrupts activity, highlighting steric constraints .

Q. What computational strategies are used to resolve contradictions in enzymatic inhibitory data for thiazolo[5,4-b]pyridine derivatives?

  • Methodological Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations reconcile discrepancies between in vitro and cellular assays. For instance, compounds with high enzymatic IC₅₀ but poor cellular activity may exhibit poor membrane permeability, validated via PAMPA (Parallel Artificial Membrane Permeability Assay). ’s incomplete Table 1 underscores the need for multi-parametric optimization, including logP and solubility profiling .

Q. How can thiazolo[5,4-b]pyridine derivatives be optimized for dual-targeting (e.g., PI3K and c-KIT) in combinatorial therapy?

  • Methodological Answer : Hybrid scaffolds are designed by conjugating the thiazolo[5,4-b]pyridine core with pharmacophores targeting complementary pathways (e.g., PI3K’s ATP-binding domain). Synergistic effects are evaluated via combination index (CI) calculations in cell lines and patient-derived xenograft (PDX) models. and provide precedents for kinase inhibitor design, emphasizing scaffold flexibility for dual inhibition .

Q. How can researchers validate target engagement of thiazolo[5,4-b]pyridine derivatives in complex biological systems?

  • Methodological Answer : Cellular thermal shift assays (CETSA) confirm target binding by measuring protein stability shifts upon compound treatment. For c-KIT, Western blotting (phospho-KIT Y703) and phosphoproteomics (LC-MS/MS) quantify pathway modulation. and detail GIST-specific validation workflows .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.